![molecular formula C15H13Cl2N3O6S B14241774 2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide CAS No. 356526-31-3](/img/structure/B14241774.png)
2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N’-[(2-nitrophenyl)sulfonyl]propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group, a nitrophenylsulfonyl group, and a propanehydrazide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(2-nitrophenyl)sulfonyl]propanehydrazide typically involves multiple steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under alkaline conditions.
Synthesis of 2,4-dichlorophenoxypropionic acid: This involves esterification of 2,4-dichlorophenoxyacetic acid with propionic acid.
Formation of the hydrazide: The propionic acid derivative is then reacted with hydrazine to form the corresponding hydrazide.
Sulfonylation: The hydrazide is finally reacted with 2-nitrobenzenesulfonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-[(2-nitrophenyl)sulfonyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of nitrophenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N’-[(2-nitrophenyl)sulfonyl]propanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(2-nitrophenyl)sulfonyl]propanehydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects[][6].
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2,4-dichlorophenoxypropionic acid (Dichlorprop): Another herbicide with structural similarities.
2-nitrophenylsulfonyl chloride: A reagent used in the synthesis of sulfonyl derivatives.
Uniqueness
2-(2,4-dichlorophenoxy)-N’-[(2-nitrophenyl)sulfonyl]propanehydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
356526-31-3 |
|---|---|
Molecular Formula |
C15H13Cl2N3O6S |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N'-(2-nitrophenyl)sulfonylpropanehydrazide |
InChI |
InChI=1S/C15H13Cl2N3O6S/c1-9(26-13-7-6-10(16)8-11(13)17)15(21)18-19-27(24,25)14-5-3-2-4-12(14)20(22)23/h2-9,19H,1H3,(H,18,21) |
InChI Key |
VHKMKZDZCAOLID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)

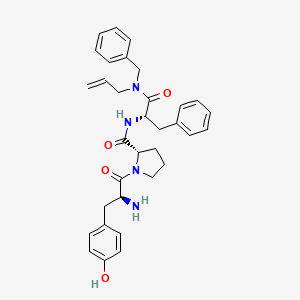
![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)
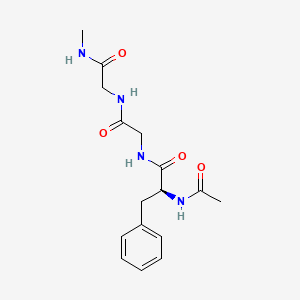

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14241730.png)
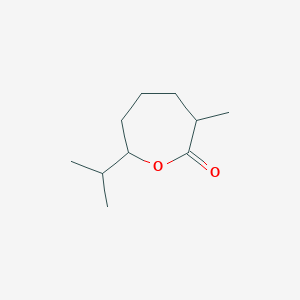
![N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14241746.png)
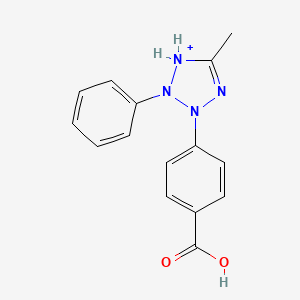
![2-Oxazolidinone, 3-[(3S)-3-methyl-1-oxoheptyl]-4-phenyl-, (4R)-](/img/structure/B14241754.png)
![[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-](/img/structure/B14241762.png)
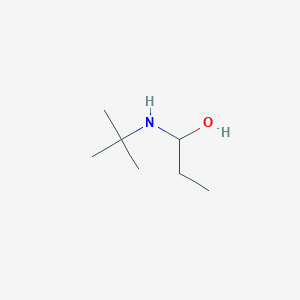
![4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B14241780.png)
